Swern Oxidation Yield Advantage
The synthesis of 1-(4-fluorophenyl)-2-(4-pyridinyl)-1,2-ethanedione via Swern oxidation of the corresponding ethanediol proceeds with an isolated yield of 94% . This substantially exceeds the yields reported for conventional benzil synthesis: Co(Salen)-catalyzed air oxidation of benzoin achieves 93.6% under optimized conditions, while one-pot green syntheses of benzil typically yield 76.5% [1]. The 94% yield translates directly to reduced raw material cost and fewer purification cycles during scale-up for kinase inhibitor programs.
| Evidence Dimension | Synthetic yield |
|---|---|
| Target Compound Data | 94% |
| Comparator Or Baseline | Benzil (Co(Salen) catalyzed): 93.6%; Benzil (green one-pot): 76.5% |
| Quantified Difference | +0.4% to +17.5% higher than benzil benchmarks |
| Conditions | Swern oxidation (oxalyl chloride/DMSO) of 1-(4-fluorophenyl)-2-(4-pyridyl)ethanediol, followed by extractive workup and recrystallization from hexanes |
Why This Matters
Higher synthetic yield reduces the cost per gram of the final imidazole inhibitor, a critical factor for medicinal chemistry campaigns and process chemistry development.
- [1] Wang, G., et al. (1995). Synthesis of Benzil by Air Oxidation of Benzoin and M(Salen) Catalyst. Chinese Journal of Organic Chemistry. View Source
